1,4-Dithiepan-6-one
Overview
Description
1,4-Dithiepan-6-one is a useful research chemical . It is a sulfur-containing cyclic heteroaromatic compound.
Molecular Structure Analysis
The molecular formula of 1,4-Dithiepan-6-one is C5H8OS2 . It has a molecular weight of 148.25 g/mol . The InChI code for 1,4-Dithiepan-6-one is 1S/C5H8OS2/c6-5-3-7-1-2-8-4-5/h1-4H2 .
Chemical Reactions Analysis
1,4-Dithiepan-6-one 1-oxide exists in solution as an equilibrium involving two different twist-chair conformations, which contrasts with its conformational behavior in the solid state . The S-FEO bond in 1,4-dithiepan-6-one 1-oxide and in its 5,5-dimethyl analogue exhibit a preference for the pseudoaxial site .
Physical And Chemical Properties Analysis
1,4-Dithiepan-6-one has a molecular weight of 148.3 g/mol . It has a topological polar surface area of 67.7 Ų . The compound has a complexity of 82.4 .
Scientific Research Applications
- Summary of the Application: 1,4-Dithiepan-6-one is used in the synthesis of a novel high-performance tetrafunctional group epoxy resin, 1,4-diaminophenyltetraglycidyl amine (DAPTGA). This epoxy resin is needed to meet the requirements of various emerging products in high-level industries such as aerospace and electronics .
- Methods of Application or Experimental Procedures: The DAPTGA is fabricated through the ring-opening substitution and closed-loop reaction of p-phenylenediamine and epoxy chloropropane with benzyl triethyl ammonium chloride (TEBAC) as the catalyst . The structure of the DAPTGA is characterized by proton nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and mass spectrometry (MS) analysis .
- Results or Outcomes: When a small amount of DAPTGA was added to replace E-51, the tensile modulus of the composite resin was increased to 2.65–2.80 GPa. The tensile modulus of the composite resin was 202–214% higher than the pure E-51 epoxy resin . The micromorphology of composite resin by SEM found that the volume of composite resin particles increased, and it showed an improvement in degree of intermolecular cross-linking .
These compounds belong to the class of calcium channel blockers and are known to be effective in conditions such as angina, hypertension, myocardial infarction, and show vasodilatory and cardiac depressant effects . They also exhibit hypotensive, antimicrobial, anticancer, anticoagulant, antioxidant, anticonvulsant, antimalarial, antiulcer, and neuroprotective effects . Drugs like nifedipine, felodipine, and amlodipine are commonly used clinically .
properties
IUPAC Name |
1,4-dithiepan-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS2/c6-5-3-7-1-2-8-4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOFHPFBUIVDOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(=O)CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484357 | |
Record name | 1,4-dithiepan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dithiepan-6-one | |
CAS RN |
34654-19-8 | |
Record name | 1,4-dithiepan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.